Triciribine

Übersicht

Beschreibung

Triciribine is a synthetic nucleoside analog that was first synthesized in the 1970s. It is known for its potential anti-cancer properties and has been studied extensively for its ability to inhibit the Akt signaling pathway, which is crucial for cell proliferation and survival . This compound has shown promise in treating various cancers, including breast and ovarian cancers .

Vorbereitungsmethoden

The synthesis of triciribine involves several key steps. One of the most efficient methods reported includes the regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation. This process combines the deprotection of the tert-butylcarbonyl group and ring closure reaction to yield a tricyclic nucleobase motif . The overall yield of this synthesis is approximately 35% .

Analyse Chemischer Reaktionen

Triciribine unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können das Nukleosid-Analogon modifizieren, um seine Eigenschaften zu verbessern.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Trifluoressigsäure, Hydrazinderivate und verschiedene Oxidations- und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Nukleosid-Analoga mit potenziellen therapeutischen Anwendungen .

Wissenschaftliche Forschungsanwendungen

Triciribine hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung von Nukleosid-Analoga und deren chemischen Eigenschaften verwendet.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Phosphorylierung und Signalübertragung aller drei Mitglieder der Akt-Familie: Akt-1, Akt-2 und Akt-3 hemmt . Diese Serin/Threonin-Proteinkinasen spielen eine entscheidende Rolle bei der Zellproliferation und dem Überleben. Durch die Bindung an die Pleckstrin-Homologie-Domäne von Akt verhindert this compound seine Rekrutierung an die Plasmamembran und hemmt damit seine Aktivierung . Diese Unterbrechung des Akt-Signalwegs führt zu einer reduzierten Zellproliferation und erhöhter Apoptose in Krebszellen .

Wirkmechanismus

Triciribine exerts its effects by inhibiting the phosphorylation and signaling of all three members of the Akt family: Akt-1, Akt-2, and Akt-3 . These serine/threonine protein kinases play a critical role in cell proliferation and survival. By binding to the pleckstrin homology domain of Akt, this compound prevents its recruitment to the plasma membrane, thereby inhibiting its activation . This disruption of the Akt signaling pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Triciribine ist unter den Nukleosid-Analoga einzigartig aufgrund seiner spezifischen Hemmung des Akt-Signalwegs. Ähnliche Verbindungen umfassen:

Perifosine: Ein Alkylphospholipid, das ebenfalls den Akt-Weg angreift, aber einen anderen Wirkmechanismus hat.

Diese Verbindungen teilen die Fähigkeit, die Akt-Signalübertragung zu hemmen, unterscheiden sich jedoch in ihren spezifischen Mechanismen und therapeutischen Anwendungen.

Biologische Aktivität

Triciribine, a potent small-molecule inhibitor of the AKT signaling pathway, has garnered attention for its diverse biological activities, particularly in cancer therapy and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound primarily functions as an inhibitor of the AKT pathway, which is crucial in regulating cell growth, survival, and metabolism. It selectively inhibits the phosphorylation of all three isoforms of AKT (AKT1, AKT2, and AKT3), thereby disrupting downstream signaling pathways involved in tumorigenesis and resistance to chemotherapy.

Key Findings:

- Inhibition of AKT Phosphorylation : Studies have shown that this compound significantly reduces the phosphorylation levels at Thr309 and Ser474, essential for full AKT activation .

- Impact on Tumor Cells : In vitro studies indicate that this compound effectively inhibits the growth of cancer cells with hyperactivated AKT while having minimal effects on cells with normal AKT activity .

1. Lipid Metabolism

This compound has been shown to enhance low-density lipoprotein receptor (LDLR) expression and function. This effect is mediated through stabilization of LDLR mRNA and reduction in PCSK9 expression, leading to increased LDL uptake by liver cells.

| Study | Effect Observed | Mechanism |

|---|---|---|

| Increased LDLR expression | Stabilization of LDLR mRNA | |

| Enhanced LDL uptake | Reduction in PCSK9 expression |

2. Anti-Cancer Activity

This compound demonstrates significant anti-tumor effects across various cancer types. For instance, in pancreatic cancer models, it enhances the efficacy of gemcitabine by overcoming AKT-mediated resistance.

- Case Study : A study found that the combination of this compound with gemcitabine resulted in a significant increase in apoptosis rates compared to either drug alone (p<0.01) and inhibited cell growth in MiaPaCa-2 pancreatic adenocarcinoma cells .

3. Pulmonary Disease

Recent research indicates that this compound may reverse pulmonary fibrosis and halt disease progression in models of pulmonary hypertension.

"Our tests show that treatment with this compound can halt disease progression and may even reverse some of the damage to lung tissue" .

Efficacy in Various Cancer Models

This compound has been tested across multiple cancer cell lines with varying results based on the presence or absence of activated AKT:

| Cell Line | Response to this compound |

|---|---|

| MiaPaCa-2 (Pancreatic) | Significant growth inhibition |

| STC-1 (Neuroendocrine) | 65% reduction in growth |

| BON (Carcinoid) | No significant response |

Combination Therapies

This compound's effectiveness is often enhanced when used in combination with other therapies:

Eigenschaften

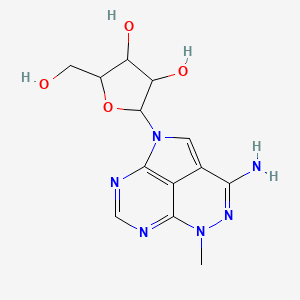

IUPAC Name |

2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O4/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(22)8(21)6(3-20)23-13/h2,4,6,8-9,13,20-22H,3H2,1H3,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGVTUZUJGHKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860527 | |

| Record name | 5-Methyl-1-pentofuranosyl-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35943-35-2 | |

| Record name | Triciribine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of triciribine?

A1: this compound primarily inhibits the phosphorylation, activation, and signaling of the serine/threonine protein kinase Akt (specifically Akt-1, -2, and -3). [] This inhibition leads to downstream effects on cell proliferation, survival, and drug resistance. [, , , ]

Q2: How does this compound's inhibition of Akt affect tumor cells?

A2: this compound's inhibition of Akt signaling can have several anti-tumor effects, including:

- Reduced Proliferation: It inhibits the growth of tumor cells, particularly those with overactive Akt signaling. [, , , ]

- Increased Apoptosis: this compound promotes programmed cell death in tumor cells. [, ]

- Sensitization to Chemotherapy: It enhances the efficacy of other anticancer agents, such as gemcitabine and trastuzumab. [, ]

Q3: Does this compound impact other signaling pathways besides Akt?

A3: Yes, this compound can also influence other signaling pathways, although these effects may be context-dependent:

- ERK Pathway: In some studies, this compound combined with other agents showed a reduction in ERK pathway activity. []

- JAK/STAT Pathway: While this compound is not a direct inhibitor of the JAK/STAT pathway, research suggests it might influence STAT5 activity in FLT3-ITD-positive AML cells. [, ]

Q4: How does this compound affect autophagy in cells?

A4: Research indicates that this compound can induce autophagy, a cellular process of self-degradation. While autophagy can sometimes protect cancer cells, studies using the autophagy inhibitor chloroquine showed that it enhanced this compound-induced apoptosis. [] This suggests autophagy might serve as a defense mechanism against this compound in some cases.

Q5: What structural modifications to this compound have been explored, and how do they affect its activity?

A5: Several studies have investigated the SAR of this compound, revealing key structural features necessary for its activity:

- Hydroxyl Groups on Ribosyl Ring: Removal or modification of the hydroxyl groups on the ribosyl moiety significantly reduced or abolished the antiviral and antiproliferative activity of this compound. This is likely due to the importance of these hydroxyl groups for intracellular phosphorylation, a critical step for this compound's activation. [, ]

- Intact Ribosyl Ring System: Acyclic analogs of this compound lacking the rigid ribosyl ring system also showed a lack of activity, highlighting the importance of this structural feature for phosphorylation and biological activity. []

- Substitutions at the 2-Position: Introducing substituents at the 2-position of this compound, such as methyl, ethyl, phenyl, chloro, and amino groups, negatively impacted antiviral activity. Researchers believe these modifications hinder the phosphorylation of this compound into its active metabolites. []

- 6-N-Acyl Derivatives: While modifications at the 2-position are detrimental, studies on 6-N-acylthis compound analogs showed that some retained activity against HIV-1. These compounds act as prodrugs, converting to this compound and subsequently this compound monophosphate within cells. []

Q6: What challenges are associated with this compound's bioavailability, and what strategies have been explored to overcome them?

A6: Both this compound and its monophosphate form suffer from low bioavailability. [] To address this, researchers are exploring prodrug strategies:

- Amino Acid Prodrugs: The development of amino acid prodrugs of this compound and its monophosphate significantly improved their plasma exposure in preclinical studies. [] This approach holds promise for enhancing the drug's delivery and efficacy.

Q7: Has this compound shown efficacy in preclinical models of cancer?

A7: Yes, this compound has demonstrated promising activity in preclinical cancer models:

- Breast Cancer: In xenograft models of breast cancer, this compound, especially in combination with other agents like trastuzumab, significantly inhibited tumor growth. [, , ] These findings suggest its potential as a therapeutic option for HER2-positive breast cancer.

- Pancreatic Cancer: Studies using pancreatic cancer xenograft models indicated that this compound could enhance the sensitivity of tumor cells to gemcitabine. [] This combination therapy presents a potential strategy for combating pancreatic cancer.

- Other Cancer Types: Preclinical studies have also explored this compound's efficacy in other cancers, including leukemia, multiple myeloma, lung cancer, glioblastoma, and neuroblastoma, showing promising results. [, , , , ]

Q8: What are the potential biomarkers for predicting this compound efficacy in cancer patients?

A8: Research suggests that certain biomarkers may help identify patients who might benefit most from this compound therapy:

- PTEN Status: PTEN loss is associated with trastuzumab resistance in breast cancer. Combining this compound with trastuzumab effectively inhibited tumor growth in PTEN-deficient breast cancer models. [, ] This suggests PTEN status could be a potential biomarker for selecting patients who might respond favorably to this combination therapy.

- AKT Activation: Given that this compound directly targets Akt, the level of Akt activation in tumors might be a predictive biomarker. Studies in xenograft models showed that this compound significantly inhibited tumor growth in tumors with high Akt expression but not in those with low Akt levels. []

- ZNF217 Expression: ZNF217, a transcription factor, has been linked to poor prognosis and drug resistance in several cancers. Research suggests that ZNF217 expression correlates with sensitivity to this compound in breast cancer and osteosarcoma models. [, , ] This indicates ZNF217 could serve as a potential biomarker for this compound treatment efficacy.

- FKBP5 Expression: FKBP5, a protein involved in Akt regulation, may also have value as a predictive biomarker. Studies have shown that downregulation of FKBP5 is linked to resistance to gemcitabine in pancreatic cancer models, and combining gemcitabine with this compound effectively inhibits tumor growth in these models. []

Q9: What are the current limitations and future directions for this compound research?

A9: Despite its promise, several questions remain regarding this compound's clinical utility:

Q10: What are the potential side effects of this compound observed in preclinical or clinical settings?

A10: this compound has shown some side effects in preclinical and clinical studies:

- Hepatotoxicity: In clinical trials, some patients experienced elevated liver enzymes, indicating potential liver toxicity. [] Careful monitoring of liver function is crucial during this compound treatment.

- Metabolic Effects: Hyperglycemia (elevated blood sugar) was also reported in some patients. [] This side effect may require monitoring and management, particularly in individuals with pre-existing diabetes or glucose intolerance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.